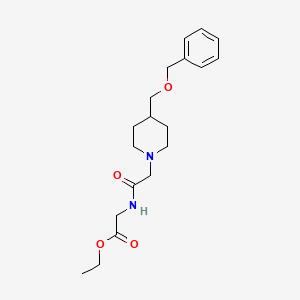

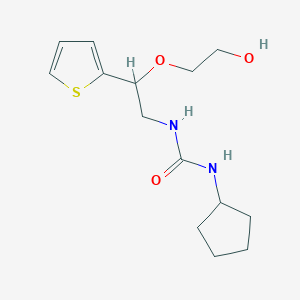

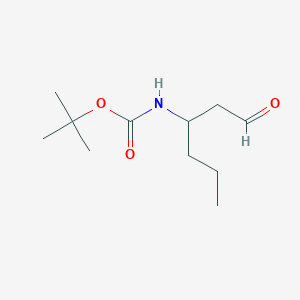

Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve protodeboronation of pinacol boronic esters . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .Scientific Research Applications

Oxindole Synthesis :

- Application: This compound is utilized in the synthesis of oxindoles, particularly in palladium-catalyzed C-H functionalization processes. Oxindoles have significant implications in medicinal chemistry due to their presence in biologically active molecules.

- Source: (Magano, Kiser, Shine, & Chen, 2014).

Development of ACAT Inhibitors :

- Application: It plays a role in the discovery of clinical candidates like K-604, a potential treatment for diseases involving ACAT-1 overexpression. This highlights its relevance in drug development and therapeutic research.

- Source: (Shibuya et al., 2018).

Synthesis of Fluorescent Dyes :

- Application: Its derivatives are used in synthesizing fluorescent dyes for polyester fibers, indicating its utility in material science and industrial applications.

- Source: (Sabnis, Kazemi, & Rangnekar, 1992).

Antibacterial Studies :

- Application: Derivatives of this compound have been synthesized for antibacterial studies, showing its significance in developing new antimicrobial agents.

- Source: (Khalid et al., 2016).

Polymer Chemistry :

- Application: It's involved in the synthesis of novel copolymers, indicating its importance in the field of polymer chemistry and materials engineering.

- Source: (Wojdyla et al., 2022).

Acetylcholinesterase Inhibitors :

- Application: In medicinal chemistry, it's used in the synthesis of acetylcholinesterase inhibitors, which are important in treating neurodegenerative diseases like Alzheimer's.

- Source: (Sugimoto et al., 1995).

Oxidative Reactions :

- Application: This compound is part of the synthesis of oxidation reagents like Bobbitt’s salt, used in various oxidative chemical reactions.

- Source: (Mercadante et al., 2013).

Mechanism of Action

Target of Action

Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been shown to have various pharmacological activities

Properties

IUPAC Name |

ethyl 2-[[2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-2-25-19(23)12-20-18(22)13-21-10-8-17(9-11-21)15-24-14-16-6-4-3-5-7-16/h3-7,17H,2,8-15H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEULTPVUFTXEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1CCC(CC1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2807644.png)

![Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2807646.png)

![2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2807654.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2807658.png)

![5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2807661.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-methoxyethyl)azetidine-3-carboxamide](/img/structure/B2807663.png)